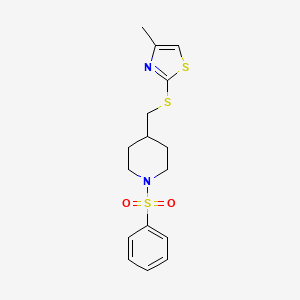

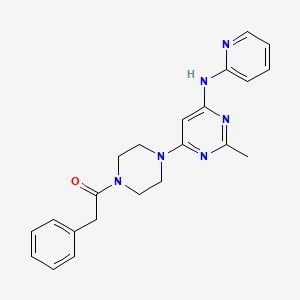

![molecular formula C19H21NO3S3 B2528135 2-{[2,2'-bitiofeno]-5-il}-2-hidroxi-S-(2,4,5-trimetilfenil)etano-1-sulfonamido CAS No. 2097888-36-1](/img/structure/B2528135.png)

2-{[2,2'-bitiofeno]-5-il}-2-hidroxi-S-(2,4,5-trimetilfenil)etano-1-sulfonamido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is a useful research compound. Its molecular formula is C19H21NO3S3 and its molecular weight is 407.56. The purity is usually 95%.

BenchChem offers high-quality 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrónica Orgánica

La estructura conjugada de los derivados de bitioofeno los hace valiosos en la electrónica orgánica. Estos materiales se utilizan en:

- Diodos orgánicos emisores de luz (OLED): Los compuestos basados en bitioofeno contribuyen a la emisión eficiente de luz en los OLED, mejorando la tecnología de visualización .

- Transistores de efecto de campo orgánico (OFET): Estos transistores utilizan semiconductores orgánicos, y los derivados de bitioofeno juegan un papel crucial en la mejora de su rendimiento .

- Celdas solares orgánicas (OSC): Los materiales que contienen bitioofeno mejoran el transporte de carga y la absorción de luz en las OSC, haciéndolas más eficientes .

Ciencia de Materiales

Los derivados de bitioofeno se exploran por sus propiedades materiales:

- Sensores basados en la conductividad: Estos compuestos pueden incorporarse a sensores para detectar analitos específicos debido a sus propiedades electrónicas .

- Biosensores: Al funcionalizar los derivados de bitioofeno, los investigadores crean biosensores para detectar biomoléculas, patógenos o contaminantes ambientales .

Química Medicinal

El grupo sulfonamida en el compuesto sugiere posibles aplicaciones medicinales:

- Agentes antibacterianos: Las sulfonamidas tienen una larga historia como fármacos antibacterianos. Los investigadores pueden investigar las propiedades antimicrobianas de este compuesto .

- Inhibidores enzimáticos: Las sulfonamidas pueden inhibir las enzimas involucradas en las vías de las enfermedades, lo que las hace relevantes para el desarrollo de fármacos .

Fotovoltaica

Teniendo en cuenta su estructura conjugada, el compuesto podría contribuir a las aplicaciones fotovoltaicas:

- Celdas solares sensibilizadas con colorante (DSSC): Los investigadores pueden explorar su uso como sensibilizador en DSSC, donde absorbe luz y genera portadores de carga .

Catálisis

El motivo de bitioofeno puede servir como catalizador o ligando:

- Catálisis homogénea: Los investigadores podrían investigar su actividad catalítica en diversas reacciones .

- Reacciones de isomerización: La estructura del compuesto podría facilitar los procesos de isomerización .

Síntesis de Materiales

El compuesto en sí puede ser un bloque de construcción para nuevos materiales:

- Nuevos derivados de bitioofeno: Los investigadores pueden modificar su estructura para crear derivados con propiedades específicas .

En resumen, “2-{[2,2'-bitiofeno]-5-il}-2-hidroxi-S-(2,4,5-trimetilfenil)etano-1-sulfonamido” es prometedor en diversos campos científicos, desde la electrónica hasta la medicina. Su combinación única de funcionalidades de bitioofeno y sulfonamida abre emocionantes vías para la investigación y las aplicaciones prácticas. 🌟

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido” are currently unknown

Mode of Action

Compounds containing bithiophene motifs are known to exhibit optoelectronic properties, such as luminescence, charge carrier mobility, and tunability of the homo-lumo energy gap . These properties can be adjusted by varying both the number of thiophene subunits and the chemical nature and position of substituents on the heteroaromatic rings .

Biochemical Pathways

Compounds with similar structures have been used in the field of organic semiconductors . They have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and other photovoltaic applications .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S3/c1-12-9-14(3)19(10-13(12)2)26(22,23)20-11-15(21)16-6-7-18(25-16)17-5-4-8-24-17/h4-10,15,20-21H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBGFELKIGXMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

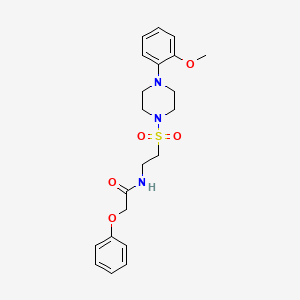

![3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2528052.png)

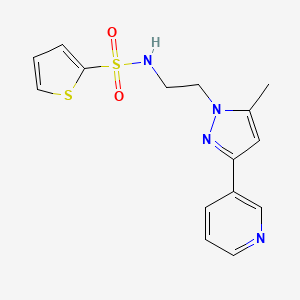

![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)

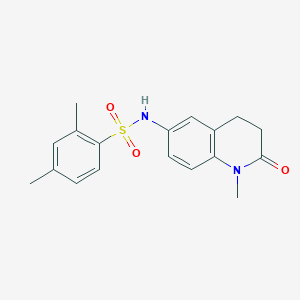

![2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)

![2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2528063.png)

![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)

![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2528074.png)